Ethyl 5-amino-1-(4-iodophenyl)-1h-pyrazole-4-carboxylate
Description
Ethyl 5-amino-1-(4-iodophenyl)-1H-pyrazole-4-carboxylate (CAS: 1019009-81-4) is a pyrazole derivative with the molecular formula C₁₂H₁₂IN₃O₂ and a molecular weight of 357.15 g/mol . The compound features a 4-iodophenyl group at the 1-position of the pyrazole ring and an ethyl ester moiety at the 4-position. Its iodine substituent imparts distinct electronic and steric properties, making it a candidate for pharmaceutical and materials science research.
Properties
Molecular Formula |
C12H12IN3O2 |
|---|---|
Molecular Weight |
357.15 g/mol |
IUPAC Name |
ethyl 5-amino-1-(4-iodophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H12IN3O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3 |
InChI Key |
GCTOLBZQGFFQQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)I)N |
Origin of Product |
United States |
Preparation Methods
Method A: Cyclocondensation with 4-Iodophenylhydrazine
Reagents :
- 4-Iodophenylhydrazine (hypothetical precursor)
- Ethyl 2-cyano-3-ethoxyacrylate (or equivalent ketoester)
- Triethylamine (base)
- Ethanol (solvent)
Proposed Conditions :
- Reaction Setup : Reflux in ethanol with triethylamine (analogous to 4-fluorophenyl synthesis).
- Workup : Acidification with HCl, filtration, and recrystallization.
Expected Challenges :
- Steric Bulk : Iodine’s large size may slow cyclization.
- Electronic Effects : Electron-withdrawing iodine could stabilize intermediates, altering reaction kinetics.
Hypothetical Yield : ~60–72% (based on fluorophenyl analogs).
Method B: Regioselective Synthesis via Trichloromethyl Enones
Reagents :
- Trichloromethyl enone (e.g., 3-trichloromethyl-1-phenylprop-2-en-1-one)
- 4-Iodophenylhydrazine
- Alcohol (e.g., methanol)
Procedure :
- Step 1 : React enone with 4-iodophenylhydrazine hydrochloride to form 1,3-regioisomer.
- Step 2 : Methanolysis of trichloromethyl group to carboxymethyl ester.
Advantages :
- Regiocontrol : Hydrochloride salts favor 1,3-regioisomers.
- One-Pot Efficiency : Combines cyclization and esterification.
Limitations :
Comparative Analysis of Analogous Syntheses
The table below contrasts reaction parameters for structurally similar pyrazoles:
*Estimated based on fluorophenyl trends.
Key Challenges and Optimization Strategies
Stability of 4-Iodophenylhydrazine
Regioselectivity Control
Purification
Spectral Characterization
While no data exists for the 4-iodophenyl derivative, analogous compounds exhibit:
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(4-iodophenyl)-1h-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The ester group can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution of the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include nitro or hydroxyl derivatives.
Reduction: Products include amine derivatives.
Scientific Research Applications
Ethyl 5-amino-1-(4-iodophenyl)-1h-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anti-cancer drugs.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(4-iodophenyl)-1h-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain kinases or as an agonist for specific receptors .
Comparison with Similar Compounds
Halogen-Substituted Analogs
Halogen substitutions on the phenyl ring significantly influence molecular weight, polarity, and intermolecular interactions.
Key Observations :
- Molecular Weight Trend : I > Br > Cl > F, reflecting halogen atomic masses.
- Melting Points : Fluorinated analogs exhibit higher MPs (e.g., 153–154°C for F-substituted) due to increased polarity and tighter crystal packing . Iodo-substituted compounds may have lower solubility in polar solvents due to higher hydrophobicity.
- Applications : Bromo and chloro derivatives are frequently used in cross-coupling reactions for drug discovery .
Methoxy- and Sulfonyl-Substituted Analogs
Substituents like methoxy (-OCH₃) or sulfonyl (-SO₂) groups alter electronic properties and hydrogen-bonding capacity.
Key Observations :
Heterocyclic and Complex Derivatives
Modifications to the phenyl ring with heterocycles or extended alkyl chains expand functional diversity.
Biological Activity
Ethyl 5-amino-1-(4-iodophenyl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, structural characteristics, and pharmacological properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives. The resulting compound is characterized by various spectroscopic techniques, including NMR and IR spectroscopy. The molecular formula for this compound is , with a molecular weight of approximately 356.25 g/mol.
Crystal Structure
The crystal structure analysis reveals that the compound crystallizes in a triclinic system. Key parameters include:
- Space Group : P1̅
- Cell Dimensions :
- Å
- Å
- Å
- Volume : ų
The crystal structure exhibits multiple intermolecular hydrogen bonds, contributing to its stability and potential biological activity .
Anticancer Activity
Research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies report IC50 values ranging from 7 to 20 µM against various cancer cell lines, including breast and prostate cancer cells. These compounds may interfere with angiogenesis and cancer cell signaling pathways, leading to inhibited tumor growth .
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. It exhibits activity against several bacterial strains, including E. faecalis and P. aeruginosa. Minimum inhibitory concentrations (MICs) have been reported in the range of 40 to 50 µg/mL , comparable to standard antibiotics such as ceftriaxone .
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. In vitro studies have indicated that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µg/mL . This suggests potential therapeutic applications in inflammatory diseases .
Case Study: Anticancer Efficacy
In a study assessing the anticancer efficacy of this compound, researchers treated human leukemia cell lines with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy, suggesting apoptosis induction .
Comparative Analysis of Biological Activities
| Activity Type | Observed Effects | IC50/MIC Values |
|---|---|---|
| Anticancer | Inhibition of cell growth | 7 - 20 µM |
| Antimicrobial | Bacterial inhibition | MIC: 40 - 50 µg/mL |
| Anti-inflammatory | Reduction in cytokine levels | Effective at 10 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
